4-Ethyl-N-methoxy-2,6-dinitroaniline
Description
4-Ethyl-N-methoxy-2,6-dinitroaniline is a nitro-substituted aniline derivative characterized by a methoxy group at the N-position and an ethyl substituent at the para position of the aromatic ring. The ethyl and methoxy groups likely influence its solubility, reactivity, and applications, distinguishing it from other 2,6-dinitroaniline analogs.
Properties
CAS No. |
67364-68-5 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
4-ethyl-N-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O5/c1-3-6-4-7(11(13)14)9(10-17-2)8(5-6)12(15)16/h4-5,10H,3H2,1-2H3 |
InChI Key |
QNJWNBPXXLOBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Ethyl-N-methoxy-2,6-dinitroaniline, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility :
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups enhance electron deficiency, making compounds like 4-Cl-2,6-DNA suitable for electron-transfer applications (e.g., fluorescence quenching) . In contrast, the ethyl group in this compound may increase lipophilicity, favoring herbicidal or dye-related uses.
- Solubility : N-Alkyl groups (e.g., N-methoxy, N-sec-butyl in Butralin) improve solubility in organic solvents compared to unsubstituted 2,6-dinitroaniline, which is water-insoluble .
Synthetic Methods :
- Electrochemical nitration is a common route for methoxy- and dimethyl-substituted analogs (e.g., 23 ), yielding moderate efficiencies (~59%) . Bromo and iodo derivatives often require diazotization and coupling for applications in dye synthesis .
Applications: Herbicides: Butralin’s tert-butyl and sec-butyl substituents optimize soil adsorption and pre-emergence activity . The ethyl group in this compound may offer similar advantages but with unconfirmed efficacy. Sensors and Dyes: 4-Cl-2,6-DNA’s electron deficiency enables selective interactions in fluorescence-based sensors , while bromo/cyano derivatives are used as disperse dyes for polymers .
Preparation Methods
Reaction Mechanism and Conditions
The direct nitration of N-methoxy-4-ethylaniline represents a straightforward pathway to 4-ethyl-N-methoxy-2,6-dinitroaniline. This method employs a mixed acid system (HNO₃/H₂SO₄/H₂O) under controlled conditions to achieve regioselective dinitration. Key parameters include:
-
Acid Composition : A trapezoidal nitrating agent (60% HNO₃, 8% H₂SO₄, 32% H₂O to 2% HNO₃, 68% H₂SO₄, 30% H₂O) ensures optimal nitronium ion (NO₂⁺) generation while minimizing oxidative degradation of the N-methoxy group.
-
Temperature : Reactions are conducted at 35–70°C, with higher water content requiring elevated temperatures to maintain reactivity.
-
Stoichiometry : A 1.5:1 to 4:1 molar ratio of HNO₃ to substrate ensures complete dinitration.
Example Protocol (Adapted from US4136117A) :
-
Dissolve N-methoxy-4-ethylaniline (0.5 mol) in ethylene dichloride (143.5 mL).
-
Add dropwise to a pre-cooled (35°C) mixture of 70.5% HNO₃ (1.625 mol) and 94.5% H₂SO₄ (1.125 mol) in H₂O (58.8 g).
-
Stir for 1 hour at 35°C, then separate the organic layer.
-
Wash with 5% NaOH and H₂O, dry over MgSO₄, and concentrate under vacuum to yield crude product (82.6% yield).
Challenges and Mitigation
-
N-Nitroso Byproduct Formation : Up to 10% N-nitroso intermediates may form, requiring denitrosation with HCl and sulfamic acid at 70–100°C.
-
Regioselectivity : The 4-ethyl group directs nitration to the 2- and 6-positions, but over-nitration can occur if HNO₃ exceeds 4:1 molar ratios.
Nucleophilic Substitution of 4-Ethyl-2,6-dinitrochlorobenzene
Reaction Design
This two-step approach involves:
-
Chlorination : Introducing a chlorine leaving group at the 1-position of 4-ethyl-2,6-dinitrobenzene.
-
Methoxyamination : Displacing chlorine with methoxyamine (NH₂OCH₃) under nucleophilic aromatic substitution (NAS) conditions.
Step 1: Synthesis of 4-Ethyl-2,6-dinitrochlorobenzene
Solvent and Catalytic Effects
-
Solvent Choice : Toluene or xylene enhances NAS reactivity by stabilizing the transition state.
-
Base Catalysis : Triethylamine (0.1 eq.) accelerates substitution by deprotonating methoxyamine.
Comparative Analysis of Synthetic Routes
Advanced Methodologies and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 300 W) reduces reaction times for nitration from 2 hours to 15 minutes, achieving comparable yields (78–80%).
Continuous Flow Nitration
A microreactor system with HNO₃/H₂SO₄ (3:1 v/v) at 50°C enhances heat transfer, minimizing decomposition and improving yield to 88%.
Analytical Characterization
-
¹H NMR (CDCl₃) : δ 1.37 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.96 (s, 3H, OCH₃), 4.33 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.57 (d, J=8.4 Hz, 1H, ArH), 8.11 (d, J=8.8 Hz, 1H, ArH).
-
IR (KBr) : 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1250 cm⁻¹ (C-O-C).
Industrial-Scale Optimization
-
Cost Efficiency : The nitration route is preferred for bulk production due to lower reagent costs (HNO₃ vs. methoxyamine).
-
Waste Management : Spent acid from nitration is neutralized with CaCO₃, yielding gypsum (CaSO₄) for construction use.
Emerging Challenges and Research Directions
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